molecular formula C27H23N5O3S B11484744 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11484744
M. Wt: 497.6 g/mol
InChI Key: ASLFRLMOORIYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups and ring systems

Preparation Methods

The synthesis of 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate then undergoes further reactions to form the final compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and quinoline moieties are known to interact with biological macromolecules, potentially leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and quinoline derivatives, which share some structural features but differ in their specific functional groups and overall structure. For example, compounds like N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(piperidin-1-yl)acetamide hydrochloride exhibit similar biological activities but differ in their specific applications and properties .

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

4-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C27H23N5O3S/c28-11-16-22(15-4-5-20-21(10-15)35-13-34-20)24-18(2-1-3-19(24)33)32(25(16)30)26-17(12-29)23-14-6-8-31(9-7-14)27(23)36-26/h4-5,10,14,22H,1-3,6-9,13,30H2

InChI Key

ASLFRLMOORIYNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC7=C(C=C6)OCO7)C(=O)C1

Origin of Product

United States

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